3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal
Description
Significance of Pyrazole (B372694) Core in Contemporary Chemical Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical research, particularly in the realm of medicinal chemistry and materials science. researchgate.netwikipedia.org Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The presence of the pyrazole core in numerous marketed drugs underscores its importance as a pharmacophore. nih.gov
The versatility of the pyrazole ring also extends to its role as a ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form stable complexes, which have applications in catalysis and materials science. dntb.gov.ua The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands. dntb.gov.ua
Table 1: Selected Biological Activities of Pyrazole-Containing Compounds
| Biological Activity | Examples of Pyrazole Derivatives |
|---|---|
| Anti-inflammatory | Celecoxib, Phenylbutazone |
| Anticancer | Axitinib, Reversan |
| Antiviral | --- |
| Analgesic | Antipyrine, Difenamizole |
Importance of Propanal Moiety in Synthetic Organic Chemistry
The propanal moiety, a three-carbon aldehyde, is a fundamental building block in synthetic organic chemistry. bldpharm.com Aldehydes are highly versatile functional groups that can participate in a wide range of chemical transformations. mdpi.comresearchgate.net The carbonyl group in propanal is electrophilic, making it susceptible to nucleophilic attack, which is a key step in many carbon-carbon bond-forming reactions. researchgate.net
Propanal can be readily oxidized to form propanoic acid or reduced to form propan-1-ol, providing access to other important classes of organic compounds. bldpharm.com Furthermore, the presence of α-hydrogens in propanal allows it to participate in reactions such as aldol (B89426) condensations, which are powerful tools for the construction of more complex molecular architectures. Its utility as an intermediate in the synthesis of polymers, resins, and pharmaceuticals highlights its industrial and academic significance. bldpharm.com
Table 2: Key Reactions of the Propanal Moiety
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohols |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acids |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohols |
| Aldol Condensation | Base or Acid | β-Hydroxy Aldehydes |
Rationale for Academic Investigation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanal
The academic investigation of this compound is driven by its potential as a bifunctional molecule that combines the desirable properties of both the pyrazole core and the propanal moiety. The presence of the reactive aldehyde group provides a handle for a variety of synthetic transformations, allowing for the elaboration of the propanal chain into more complex structures. This could involve chain extension, cyclization reactions, or the introduction of other functional groups.
Simultaneously, the 3,5-dimethylpyrazole (B48361) unit offers a stable, yet functionalizable, heterocyclic core. This moiety is known to be a key component in many biologically active compounds and can also act as a versatile ligand for metal catalysts. The academic interest in this specific compound likely stems from its potential as a precursor to novel pyrazole derivatives with tailored biological or material properties. For instance, the aldehyde functionality could be used to link the pyrazole core to other molecules of interest, creating hybrid structures with unique characteristics.
While detailed research findings on this compound are not extensively documented in publicly available literature, its structural features alone provide a strong rationale for its synthesis and exploration as a versatile intermediate in organic and medicinal chemistry. The compound serves as a valuable building block for creating libraries of novel pyrazole-containing molecules for screening in drug discovery programs or for the development of new ligands for catalysis.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWRIZNHJBFNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405774 | |
| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947404-89-9 | |
| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanal
Reactivity of the Aldehyde Functional Group (e.g., condensation, addition reactions)
The aldehyde group is a key site of reactivity in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to a variety of addition and condensation reactions. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. msu.edu
Addition Reactions: The aldehyde can undergo nucleophilic addition reactions with a range of reagents. youtube.comyoutube.com For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl group to form secondary alcohols after an acidic workup. msu.edu
Condensation Reactions: Aldol (B89426) condensation is a characteristic reaction of aldehydes possessing α-hydrogens. youtube.com this compound can react with itself or other enolizable carbonyl compounds in the presence of an acid or base catalyst. The reaction proceeds through an enolate intermediate, which then attacks another aldehyde molecule. youtube.com Another important class of condensation reactions involves the formation of imines (Schiff bases) through reaction with primary amines, a process that is typically acid-catalyzed. msu.edu Pyrazole-containing scaffolds are often utilized in condensation reactions to synthesize more complex heterocyclic systems. researchgate.netresearchgate.net
Below is a table summarizing potential reactions of the aldehyde group.
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Secondary Alcohol |
| Aldol Addition | NaOH or H⁺ | β-Hydroxy aldehyde |
| Aldol Condensation | NaOH or H⁺, Heat | α,β-Unsaturated aldehyde |
| Imine Formation | Primary Amine (R-NH₂), H⁺ | Imine (Schiff Base) |
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Alkene |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
Transformations Involving the Pyrazole (B372694) Ring
The 3,5-dimethylpyrazole (B48361) ring is an aromatic heterocycle, which confers it considerable stability. The nitrogen atoms in the ring influence its electronic properties and reactivity. mdpi.com While the N-1 position is substituted by the propanal chain, the carbon atoms of the ring, particularly the C-4 position, can undergo electrophilic substitution reactions, although the ring is generally considered electron-rich and thus reactive towards electrophiles. The two methyl groups at positions 3 and 5 are electron-donating, further activating the ring.
Potential transformations include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C-4 position.
Nitration: Introduction of a nitro group (-NO₂) using nitrating agents.
Acylation: Friedel-Crafts type reactions to introduce an acyl group, although these can be challenging with pyrazole systems.
The pyrazole moiety is a versatile building block in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com These reactions typically involve the condensation of a substituted pyrazole with a 1,3-dielectrophilic species. While this compound itself is not the typical precursor for these cyclizations (which often start with aminopyrazoles), transformations of its aldehyde group could generate intermediates suitable for subsequent cyclization reactions involving the pyrazole ring.
Intramolecular and Intermolecular Reactions of the Compound
The bifunctional nature of this compound allows for both intramolecular and intermolecular reactions.
Intermolecular Reactions: Molecules of the compound can interact through various non-covalent forces. Pyrazole derivatives are known to form self-aggregates like dimers and trimers in the gas phase through hydrogen bonding. mdpi.com In the solid state, related molecules like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide form extensive three-dimensional networks via intermolecular hydrogen bonds. nih.gov Although the propanal derivative lacks the amide's N-H bond for hydrogen bond donation, the pyrazole nitrogens and the aldehyde oxygen can act as hydrogen bond acceptors, facilitating interactions with other molecules.
Intramolecular Reactions: Under specific conditions, intramolecular cyclization could occur. For example, an intramolecular aldol-type reaction could theoretically be catalyzed, leading to a bicyclic product, although this would likely require forcing conditions due to ring strain. More plausible would be cyclization reactions following a transformation of the aldehyde group. For instance, conversion of the aldehyde to an appropriate functional group could enable a cyclization reaction where the C-4 position of the pyrazole ring or one of the methyl groups acts as a nucleophile.
Reaction Mechanism Elucidation through Computational and Experimental Techniques
Understanding the precise mechanisms of the reactions involving this compound requires a combination of experimental and computational methods.
Experimental Techniques: Kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates are classical methods to probe reaction pathways. Spectroscopic techniques such as NMR can be used to monitor reaction progress and identify transient species. mdpi.com
Computational Techniques: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.gov These methods can be used to:
Calculate the geometries of reactants, transition states, and products.
Determine the activation energies and reaction enthalpies.
Predict the regioselectivity and stereoselectivity of reactions. nih.gov
For example, DFT calculations have been successfully used to predict the outcome of Nazarov electrocyclizations involving N-heterocyclic derivatives, showing how heteroatoms stabilize the transition state. nih.gov Similar computational studies on the reactions of this compound could provide deep insights into the transition states of its condensation or addition reactions, explaining observed selectivities and reactivities. nih.gov
The table below outlines how these techniques could be applied to study the compound's reactivity.
| Reaction Type | Experimental Approach | Computational Approach | Information Gained |
| Aldol Condensation | Kinetic studies, trapping of enolate intermediate | DFT calculation of transition state energies for syn/anti addition | Rate-determining step, stereochemical preference |
| Electrophilic Substitution | Product analysis (NMR, GC-MS), Hammett plots | Calculation of electrostatic potential map, modeling of Wheland intermediates | Regioselectivity, substituent effects on reaction rate |
| Intramolecular Cyclization | In-situ IR or NMR spectroscopy | Potential energy surface mapping | Feasibility of reaction, identification of stable intermediates |
Derivatization and Structural Modification of 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanal
Synthesis of Schiff Bases and Imines from the Aldehyde Moiety
The aldehyde group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal is a primary site for derivatization, readily undergoing condensation reactions with primary amines to form Schiff bases, also known as imines. ekb.egredalyc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond (azomethine group). nih.gov
The synthesis is typically straightforward, often achieved by refluxing the pyrazole (B372694) aldehyde with a variety of aromatic or aliphatic amines in a suitable solvent like ethanol (B145695) or methylene (B1212753) chloride. ekb.egjmchemsci.com The reaction can proceed smoothly without complex catalysts, although sometimes a catalytic amount of acid is used to facilitate the dehydration step. redalyc.org The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in FT-IR spectra and the presence of a signal for the azomethine proton (-CH=N-) in 1H-NMR spectra. ekb.eg
A range of Schiff bases has been synthesized from pyrazole aldehydes, incorporating various substituted anilines and other amines. ekb.eg These reactions generally result in good to high yields of the final products. ekb.eg The versatility of this synthesis allows for the creation of a diverse library of pyrazole-based Schiff bases by simply varying the amine component. rsc.org
Table 1: Examples of Schiff Base Synthesis from Pyrazole Aldehydes The following table is illustrative of typical reactions involving pyrazole aldehydes and various aromatic amines, as specific data for this compound was not detailed in the provided sources.
| Amine Reactant | Product | Yield (%) | Reference |
| p-methyl aniline | (E)-N-(4-methylphenyl)-1-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methanimine | Good to High | ekb.eg |
| m-methyl aniline | (E)-N-(3-methylphenyl)-1-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methanimine | Good to High | ekb.eg |
| p-chloro aniline | (E)-N-(4-chlorophenyl)-1-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methanimine | Good to High | ekb.eg |
| α-naphthyl amine | (E)-N-(naphthalen-1-yl)-1-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methanimine | Good to High | ekb.eg |
Preparation of Esters, Amides, and Acids from the Propanal Chain
The propanal chain of this compound offers another avenue for structural modification, primarily through oxidation of the aldehyde to a carboxylic acid, which can then be converted into esters and amides.
Carboxylic Acids: The aldehyde group can be oxidized to a carboxylic acid, yielding 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO4) are effective for converting alkyl or formyl groups on heterocyclic rings into carboxylic acids. chemicalbook.comnih.govresearchgate.net This transformation provides a key intermediate for further derivatization. For instance, the oxidation of 3,5-dimethyl-1H-pyrazole with KMnO4 yields 1H-pyrazole-3,5-dicarboxylic acid. chemicalbook.com
Amides: Amides can be synthesized from the corresponding carboxylic acid intermediate via several methods. organic-chemistry.org A common approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. nih.gov Alternatively, direct coupling methods using reagents like propylphosphonic anhydride (B1165640) (T3P®) can form the amide bond. organic-chemistry.org
A more direct route to a related amide, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, has been demonstrated through the reaction of 3,5-dimethylpyrazole (B48361) with acrylamide (B121943) in the presence of sodium hydroxide (B78521) in DMF. nih.gov This Michael addition reaction provides the propanamide derivative in a single step with a reported yield of 54.7%. nih.gov
Esters: Ester derivatives are typically prepared from the 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid intermediate. The classic Fischer esterification method, involving reaction with an alcohol under acidic conditions, is a common route. The synthesis of various pyrazole-4-carboxylic acid esters has been successfully demonstrated, highlighting the feasibility of this transformation. google.comsci-hub.se These esters are valuable intermediates for further synthetic applications, including cross-coupling reactions. researchgate.netresearchgate.net
Table 2: Synthesis of Propanamide from 3,5-Dimethylpyrazole
| Reactants | Product | Solvent | Catalyst | Yield (%) | Reference |
| 3,5-Dimethylpyrazole, Acrylamide | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | DMF | Sodium Hydroxide | 54.7 | nih.gov |
Development of Hybrid and Fused Heterocyclic Systems Containing the Pyrazole Moiety
The pyrazole ring and the aldehyde functionality of this compound can both participate in reactions to create more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. nih.gov
Hybrid Systems: Hybrid molecules are formed by covalently linking the pyrazole moiety to other distinct heterocyclic structures. For example, pyrazole-benzazole hybrids have been synthesized by reacting pyrazole-containing chalcones with appropriate reagents. uctm.edu The aldehyde group of the title compound can be used to form an intermediate, such as a chalcone, which then undergoes cyclization to link the pyrazole to another heterocyclic ring system like imidazole (B134444) or benzoxazole. mdpi.com
Fused Heterocyclic Systems: Fused systems are created when one or more atoms are shared between the pyrazole ring and a newly formed ring. rsc.org Pyrazole aldehydes are excellent precursors for constructing fused heterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net The aldehyde group can react with a suitably functionalized reagent in a cyclocondensation reaction. For instance, reaction with compounds containing adjacent amine and active methylene groups can lead to the formation of a new fused ring. The synthesis of fused pyrazoles is a significant area of research due to the prevalence of these scaffolds in pharmacologically active molecules. mdpi.comrsc.org
Regioselective Functionalization Studies
Regioselectivity refers to the preferential reaction at one specific site over other possible sites in a molecule. In this compound, several positions are available for functionalization, including the C4 position of the pyrazole ring, the N-H of the pyrazole tautomer (if the N1 substituent were removed), and the aldehyde group.
Studies on related pyrazole compounds have demonstrated highly regioselective reactions. For example, the C4 position of the pyrazole ring is often susceptible to electrophilic substitution. nih.gov Methods for regioselective synthesis often involve the use of directing groups or specific reaction conditions to control where a new functional group is introduced. nih.govrsc.org
A powerful technique for regioselective functionalization is directed lithiation. researchgate.net By treating a protected pyrazole with a strong base like n-butyllithium, a proton can be selectively abstracted from a specific carbon atom (e.g., C5), creating a lithiated intermediate. This intermediate can then react with an electrophile (like a boronic ester) to introduce a new functional group at that precise location. researchgate.net While the aldehyde in the title compound would need protection for such a reaction, these studies illustrate the principle of achieving high regioselectivity on the pyrazole core. mdpi.com Similarly, regioselective synthesis of C3-hydroxyarylated pyrazoles has been achieved through reactions with arynes. acs.org
Coordination Chemistry of 3,5 Dimethylpyrazole Derived Ligands
Ligand Design Principles for 3,5-Dimethylpyrazole (B48361) Derivatives
The design of ligands derived from 3,5-dimethylpyrazole is guided by the goal of creating specific coordination environments around a metal center. The pyrazole (B372694) ring itself offers N-donor atoms for metal coordination. tandfonline.comchemicalbook.com Key design principles often involve the introduction of additional functional groups or linking multiple pyrazole units to create multidentate ligands. researchgate.net
The versatility of 3,5-dimethylpyrazole allows for its incorporation into more complex ligand architectures. For instance, it can be a component of polydentate ligands, which are crucial in the development of new catalyst precursors. researchgate.net The properties of the resulting metal complexes are heavily influenced by the nature of the ligands bound to the metal ion. researchgate.net By modifying the substituents on the pyrazole ring or by linking pyrazole units with different spacer groups, chemists can fine-tune the steric and electronic properties of the ligand. This, in turn, influences the coordination geometry, stability, and reactivity of the metal complex.
A common strategy involves creating ligands with multiple pyrazole groups, such as tris(pyrazolyl)methane and tris(pyrazolyl)borate ligands. wikipedia.org These "scorpionate" ligands are tripodal and can bind to a metal center in a tridentate fashion, leaving other coordination sites available for substrates or other ligands. Another approach is to create flexible ligands like methylenebis(3,5-dimethylpyrazole), which can adopt different conformations to accommodate various metal ions and auxiliary ligands, leading to the formation of diverse coordination polymers. rsc.orgrsc.org The choice of aromatic carboxylic acids as auxiliary ligands, for example, can direct the synthesis towards specific network topologies. rsc.org
The design principles also extend to creating ligands for specific applications. For example, in the development of selective COX-2 inhibitors, a ligand-based approach using pharmacophore and QSAR modeling of pyrazole derivatives has been employed to identify key chemical features for potent and selective inhibition. nih.gov
Synthesis and Characterization of Metal Complexes (e.g., with transition and heavy metals)
The synthesis of metal complexes with 3,5-dimethylpyrazole-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov A common method for preparing these complexes is by mixing the ligand and a metal salt, such as zinc chloride or various metal acetates, in a solvent like ethanol (B145695) or methanol. nih.govbohrium.comresearchgate.net The reaction mixture is often refluxed to ensure the completion of the reaction. nih.gov In some cases, the pH of the solution is adjusted to facilitate the formation of the desired complex. saudijournals.com
A variety of metal ions have been successfully complexed with 3,5-dimethylpyrazole derivatives, including transition metals like manganese, iron, cobalt, nickel, copper, and zinc, as well as heavier metals like cadmium. rsc.orgbohrium.comuu.nlacs.org For instance, zinc(II) complexes have been prepared with 3,5-dimethylpyrazole and various carboxylate ligands. tandfonline.com Similarly, cadmium(II) complexes have been synthesized using a combination of 3,5-dimethylpyrazole and different carboxylic acids. bohrium.com
The resulting metal complexes are characterized using a range of analytical techniques to determine their composition and structure. Elemental analysis is used to confirm the empirical formula of the complex. tandfonline.combohrium.com Spectroscopic methods are crucial for characterization. Infrared (IR) spectroscopy helps in identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. tandfonline.comrsc.orguu.nl UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, particularly for diamagnetic complexes, to elucidate the structure of the ligand and its coordination mode. researchgate.net For paramagnetic complexes, NMR spectra may show broad peaks. nih.gov
Thermogravimetric analysis (TGA) is another technique used to study the thermal stability of these complexes and to identify the loss of solvent molecules or ligands upon heating. tandfonline.combohrium.com
Table 1: Examples of Synthesized Metal Complexes with 3,5-Dimethylpyrazole Derivatives
| Metal Ion | Ligand(s) | Characterization Methods | Reference |
| Zinc(II) | 3,5-dimethylpyrazole, 1-hydroxy-2-naphthoic acid | Elemental analysis, IR, TGA, Single-crystal X-ray diffraction | tandfonline.com |
| Zinc(II) | 3,5-dimethylpyrazole, Maleic acid | Elemental analysis, IR, TGA, Single-crystal X-ray diffraction | tandfonline.com |
| Cadmium(II) | Methylenebis(3,5-dimethylpyrazole), 2,5-dichloroterephthalic acid | FT-IR, Elemental analysis, Powder X-ray diffraction, Single-crystal X-ray diffraction | rsc.org |
| Manganese(II) | Methylenebis(3,5-dimethylpyrazole), 5-nitro-1,3-benzenedicarboxylic acid | FT-IR, Elemental analysis, Powder X-ray diffraction, Single-crystal X-ray diffraction | rsc.org |
| Copper(II) | 3,5-dimethyl-1H-pyrazole, Oxalate | Elemental analysis, Spectroscopy, Single-crystal X-ray diffraction | dnu.dp.ua |
Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
X-ray crystallographic studies have revealed a wide variety of structures for metal complexes of 3,5-dimethylpyrazole derivatives. These range from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. tandfonline.comrsc.org For example, zinc(II) complexes with 3,5-dimethylpyrazole and carboxylate ligands have been shown to form structures from mononuclear to coordination polymers, with the zinc ion typically adopting a tetrahedral geometry. tandfonline.com In a study of copper(II) complexes, the metal ion was found to have a slightly distorted square-pyramidal coordination environment. dnu.dp.ua
The structure of the final coordination compound is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of any counter-ions or auxiliary ligands present. tandfonline.com For instance, in complexes with methylenebis(3,5-dimethylpyrazole) (H2MDP), the ligand can adopt different conformations (cis or trans) which, in conjunction with various aromatic carboxylate co-ligands, leads to the formation of diverse architectures, including 2D layered networks and 3D interpenetrated frameworks. rsc.org In some cases, the H2MDP ligand forms M2L2-type metallocyclic units that act as building blocks for larger structures. rsc.orgrsc.org
Table 2: Selected Crystallographic Data for Metal Complexes with 3,5-Dimethylpyrazole Derivatives
| Compound | Crystal System | Space Group | Metal Coordination Geometry | Key Structural Feature | Reference |
| Zn(Hdmpz)₂(L1)₂¹ | Monoclinic | P2₁/n | Tetrahedral | Mononuclear complex | tandfonline.com |
| Zn₂(Hdmpz)₄(L2)₂² | Monoclinic | P2₁/c | Tetrahedral | Dinuclear complex | tandfonline.com |
| Cu(H₂O)(DMPZ)₂C₂O₄³ | Triclinic | P-1 | Square-pyramidal | Mononuclear complex | dnu.dp.ua |
| [Cd(Cl-BDC)(H₂MDP)]⁴ | Monoclinic | C2/c | Distorted octahedral | 2D coordination polymer | rsc.org |
| [Co(BTEC)₁/₂(H₂MDP)]·H₂O⁵ | Monoclinic | P2₁/c | Distorted octahedral | 3D supramolecular network | rsc.org |
¹ Hdmpz = 3,5-dimethylpyrazole, HL1 = 1-hydroxy-2-naphthoic acid ² HL2 = maleic acid ³ DMPZ = 3,5-dimethyl-1H-pyrazole ⁴ H₂MDP = methylenebis(3,5-dimethylpyrazole), Cl-H₂BDC = 2,5-dichloroterephthalic acid ⁵ H₄BTEC = 1,2,4,5-benzenetetracarboxylic acid
Ligand-Metal Interactions and Binding Modes (e.g., bidentate coordination)
Ligands derived from 3,5-dimethylpyrazole exhibit a variety of binding modes when coordinating to metal ions. The specific interaction depends on the structure of the ligand and the nature of the metal ion.
Monodentate Coordination: The simplest binding mode is monodentate, where the pyrazole ligand coordinates to the metal center through one of its nitrogen atoms. tandfonline.com This is commonly observed in complexes where 3,5-dimethylpyrazole itself acts as a ligand. tandfonline.comdnu.dp.ua
Bidentate Coordination: Many ligands derived from 3,5-dimethylpyrazole are designed to be bidentate, meaning they bind to the metal ion through two donor atoms. researchgate.net For example, ligands where two pyrazolyl groups are linked by a spacer can chelate to a metal center. researchgate.net In some cases, a ligand can coordinate in a bidentate fashion using a nitrogen atom from the pyrazole ring and another donor atom from a different part of the ligand. nih.gov For instance, a ligand incorporating both a triazole and a pyrazole ring has been shown to coordinate in a bidentate mode through a nitrogen atom from each ring. nih.gov
Bridging Coordination: Pyrazole-based ligands can also act as bridging ligands, connecting two or more metal centers. This is a key feature in the formation of polynuclear complexes and coordination polymers. tandfonline.com The pyrazolate anion, formed by the deprotonation of the pyrazole N-H group, is a particularly effective bridging ligand. tandfonline.com
Multidentate Coordination: More complex, polydentate ligands can be synthesized from 3,5-dimethylpyrazole. uu.nlacs.orgresearchgate.net Tripodal ligands, for instance, can encapsulate a metal ion, providing a stable coordination environment. acs.orgresearchgate.net Ligands such as 1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane are potentially hexadentate, offering multiple nitrogen and sulfur donor atoms for coordination. uu.nl
The coordination of the ligand to the metal ion can lead to changes in the electronic structure of both the metal and the ligand. frontiersin.org Oxidation of the ligand, for example, can alter its interaction with the metal d-orbitals, switching it from a sigma/pi donor to a pi acceptor. frontiersin.org The flexibility in the binding modes of 3,5-dimethylpyrazole-derived ligands is a primary reason for their widespread use in constructing coordination compounds with diverse structures and properties. saudijournals.com
Applications in Separation Science and Catalysis (Ligand-based research)
The unique coordination properties of 3,5-dimethylpyrazole-derived ligands and their metal complexes make them promising candidates for applications in various fields, particularly in catalysis.
In the area of catalysis, metal complexes of these ligands have been investigated for their ability to promote various organic transformations. researchgate.net The design of the ligand is crucial, as changes in the coordination environment can significantly impact the catalytic activity of the metal center. saudijournals.com For example, in situ generated copper(II) complexes of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been studied for their catecholase activity, which is the oxidation of catechol to o-quinone. researchgate.net The catalytic activity was found to be dependent on the nature of the ligand, the metal ion, and the counter-ion. researchgate.net
The flexibility of the ligand's binding ability can lead to an open coordination site on the metal ion, which can be beneficial for catalytic reactions. saudijournals.com Copper(II) complexes with nitrogen-containing multipodal ligands derived from pyrazole have been proposed as models for type III copper proteins and have been explored as catalyst precursors for oxidation reactions. researchgate.net
While the primary focus of the available research is on catalysis, the ability of these ligands to selectively bind to different metal ions suggests potential applications in separation science. The formation of stable chelates with various transition metal ions is a key property of these ligands. saudijournals.com This selective binding could, in principle, be exploited for the separation or extraction of specific metal ions from mixtures. However, detailed studies focusing on the application of 3,5-dimethylpyrazole-derived ligands specifically in separation science are less prominent in the reviewed literature compared to their applications in catalysis.
Additionally, 3,5-dimethylpyrazole itself has applications beyond coordination chemistry, for instance, as a nitrification inhibitor in agriculture, where it affects soil enzyme activities related to the nitrogen cycle. mdpi.com This demonstrates the broader chemical and biological relevance of this class of compounds.
Theoretical and Computational Studies on 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanal and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of chemical systems. nih.gov These methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic properties of pyrazole derivatives are often analyzed through their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of these orbitals and the HOMO-LUMO gap are critical in determining the molecule's chemical reactivity and kinetic stability. aimspress.com
For pyrazole analogs, the HOMO is typically localized on the more electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule. nih.gov For instance, in some pyrazole-hydrazone derivatives, the charge density of the HOMO is concentrated on the aldehyde ring, whereas the LUMO is centered on the hydrazone function, indicating this moiety's role in electron transition. nih.gov A larger HOMO-LUMO energy gap suggests higher stability and lower reactivity. nih.govaimspress.com Theoretical calculations for pyrazole derivatives often show HOMO-LUMO gaps in the range of 4 to 6 eV. nih.gov
Table 1: Frontier Molecular Orbital Energies for a Representative Pyrazole Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap | 5.3 |
Note: The data presented is illustrative for a generic pyrazole derivative and may not represent the exact values for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal.
Reactivity Site Prediction (e.g., Fukui functions)
To predict the most probable sites for electrophilic, nucleophilic, and radical attack in a molecule, local reactivity descriptors such as Fukui functions are calculated. researchgate.net These functions are derived from the conceptual DFT framework and help in understanding and predicting the regioselectivity of chemical reactions. researchgate.net
For pyrazole derivatives, Fukui functions have been successfully employed to predict the site of N-alkylation. researchgate.net The calculations often reveal that one of the nitrogen atoms in the pyrazole ring is the most susceptible to alkylation, which is consistent with experimental observations. researchgate.net The molecular electrostatic potential (MEP) surface is another tool used alongside Fukui functions to visualize and predict reactive sites, where electron-rich regions (negative potential) are susceptible to electrophilic attack and electron-poor regions (positive potential) are prone to nucleophilic attack. nih.gov
Spectroscopic Property Simulations (e.g., IR, NMR)
DFT calculations are widely used to simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental results for structure validation. jocpr.comresearchgate.net Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for pyrazole derivatives have shown good agreement with experimental data. jocpr.comrsc.org For instance, in pyrazolone (B3327878) derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the structure and IR spectra. jocpr.com The calculations can predict the vibrational frequencies of key functional groups, such as the N-H and C=O bonds, and how they are influenced by different substituents. jocpr.com Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in experimental spectra. jocpr.comresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com This technique provides valuable insights into the flexibility and preferred spatial arrangements of molecules, which are crucial for understanding their biological activity and interactions. nih.govnih.gov
For pyrazole derivatives, MD simulations have been employed to explore their conformational space and to understand their interactions with biological targets. eurasianjournals.comnih.gov These simulations can reveal stable conformations and the important interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a protein's active site. nih.gov In a study on pyrazolone derivatives, theoretical calculations revealed that a folded conformation was the most stable, even though crystallographic data showed both folded and open conformations in the solid state. bohrium.com
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π–π stacking interactions. nih.govnih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrazole Analog
| Contact Type | Contribution (%) |
| H···H | 37.1 |
| O···H/H···O | 31.3 |
| Br···H/H···Br | 13.5 |
| C···H/H···C | 10.6 |
Note: The data is for a representative brominated pyrazole derivative and illustrates the type of information obtained from Hirshfeld analysis. nih.gov
Tautomeric Equilibria Investigations
Pyrazoles and their derivatives can exist in different tautomeric forms, and understanding the position of the tautomeric equilibrium is crucial as it can significantly affect their chemical and biological properties. clockss.orgbeilstein-journals.org Computational methods are frequently used to investigate the relative stabilities of different tautomers and to predict the predominant form in various environments. sci-hub.se
For pyrazolones, which are analogs of pyrazole aldehydes, the tautomerism has been extensively studied. clockss.orgsci-hub.se These compounds can exist in OH, CH, and NH tautomeric forms. clockss.org Quantum chemical calculations have been used to determine the relative energies of these tautomers, suggesting that the equilibrium can be influenced by the solvent. sci-hub.se For example, in some cases, the oxime tautomer is found to be more stable in solution. sci-hub.se NMR spectroscopy, in conjunction with theoretical calculations, is a powerful tool for studying tautomeric equilibria in solution, as the chemical shifts of the protons and carbons can be sensitive to the tautomeric form. researchgate.netclockss.org
Applications As Synthetic Intermediates and Functional Materials
Precursor in the Synthesis of Advanced Organic Molecules
The presence of both a nucleophilic pyrazole (B372694) ring and an electrophilic aldehyde function allows 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal to be a strategic precursor in the synthesis of a wide array of advanced organic molecules. The aldehyde group, in particular, serves as a versatile handle for various chemical transformations.
Formylpyrazoles, such as the compound , are regarded as key intermediates in organic synthesis. mdpi.com They provide a straightforward entry point for the introduction of diverse functional groups, leading to the construction of complex molecular frameworks. mdpi.com For instance, a closely related compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, has been successfully employed as a precursor for the synthesis of a variety of heterocyclic compounds, including chromene, dihydrazo, and dithiazole derivatives. researchgate.net This suggests that this compound can similarly participate in condensation and cyclization reactions to form a range of heterocyclic systems.
The pyrazole unit itself is a fundamental building block for numerous fused heterocyclic systems with significant biological and pharmaceutical importance. mdpi.com These include, but are not limited to, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com The synthetic utility of pyrazole derivatives is further highlighted by their role in the preparation of indolizine-based compounds, which are recognized for their bioactive properties. nih.gov
The following table summarizes the types of advanced organic molecules that can be synthesized from pyrazole-based precursors:
| Precursor Type | Resulting Advanced Organic Molecules | Potential Applications |
| Formylpyrazoles | Fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) | Pharmaceuticals, Agrochemicals |
| Pyrazole-propanenitriles | Chromene, dihydrazo, and dithiazole derivatives | Dyes, Biologically active compounds |
| General Pyrazole Derivatives | Indolizine-based structures | Bioactive drug targets |
Role in Material Science Applications (e.g., as modifiers or components of functional materials)
The unique electronic and structural characteristics of the pyrazole ring make it an attractive component for the design of novel functional materials. Pyrazole-based materials have demonstrated utility in various material science applications, including electronics and polymer science.
One notable application is in the development of electroluminescent materials. Pyrazole-based compounds have been utilized as co-polymers in the fabrication of light-emitting devices, showcasing their potential in organic electronics. nih.gov The inherent photophysical properties of the pyrazole nucleus, which can include fluorescence and UV absorption, make them candidates for use as optical brighteners and UV stabilizers in polymers. nih.gov
While direct studies on this compound for these specific applications are not extensively documented, its structure suggests it could be a valuable monomer or modifier for functional polymers. The aldehyde group can be readily transformed into other functional groups suitable for polymerization or for grafting onto existing polymer chains, thereby imparting the desirable photophysical or electronic properties of the pyrazole moiety to the bulk material.
The table below outlines potential material science applications for pyrazole-containing compounds:
| Application Area | Role of Pyrazole Moiety | Example of Material Type |
| Organic Electronics | Electroluminescent component | Co-polymers for light-emitting devices |
| Polymer Additives | UV absorption and fluorescence | Optical brighteners, UV stabilizers |
| Functional Polymers | Monomer or modifying agent | Polymers with tailored photophysical properties |
Development of New Reagents and Catalysts (pyrazole-based)
The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can coordinate with metal ions, making pyrazole derivatives excellent ligands for the development of new reagents and catalysts. There is considerable interest in substituted pyrazole groups for their applications in catalysis, particularly due to their capacity to act as hemilabile ligands, which can reversibly bind to a metal center and influence its catalytic activity. nih.gov
Research has demonstrated the synthesis of tripodal pyrazolyl ligands, which, when complexed with copper (II), exhibit catalytic activity in oxidation reactions. researchgate.net Furthermore, pyrazole-tethered phosphine (B1218219) ligands have been instrumental in the creation of highly effective palladium catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The structure of this compound is well-suited for the synthesis of such ligands. The propanal side chain can be chemically modified to introduce additional donor atoms, leading to the formation of multidentate ligands. These ligands can then be used to prepare a wide range of metal complexes with potential applications in homogeneous and heterogeneous catalysis.
The following table details the role of pyrazole-based compounds in the development of new reagents and catalysts:
| Catalyst/Reagent Type | Function of Pyrazole Derivative | Metal Center | Application |
| Oxidation Catalyst | Tripodal ligand | Copper (II) | Catalytic oxidation reactions |
| Cross-Coupling Catalyst | Phosphine-tethered ligand | Palladium | Stille, Kumada, and Hiyama cross-coupling |
| Custom Ligands | Multidentate ligand precursor | Various transition metals | Homogeneous and heterogeneous catalysis |
In Vitro Biological Investigation of 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanal Derivatives Excluding Clinical Studies
Studies on Cytotoxic Effects in Cancer Cell Lines (in vitro)
Derivatives of the 3,5-dimethyl-1H-pyrazole scaffold have been the subject of numerous in vitro studies to evaluate their cytotoxic effects against various human cancer cell lines. These investigations aim to identify compounds with potent and selective anticancer activity.
A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- bdpsjournal.orgjocpr.comnih.govtriazolo[3,4-b] bdpsjournal.orgnih.govresearchgate.netthiadiazin-7-yl)(phenyl)methanones demonstrated antitumoral activity. nih.gov The core 3,5-dimethyl-1H-pyrazole itself (referred to as L1 in one study) was evaluated alongside other pyrazole (B372694) derivatives against a panel of cancer cell lines, including pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), and cervical (CaSki, HeLa) cancers. nih.gov While some derivatives in this study showed moderate cytotoxicity, none were found to be more active than the standard chemotherapeutic drugs, cisplatin (B142131) and gemcitabine. nih.gov
In another study focusing on triple-negative breast cancer cells (MDA-MB-468), the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, designated as 3f, exhibited significant inhibitory effects. waocp.orgnih.gov This compound displayed potent, dose- and time-dependent cytotoxicity, with IC50 values of 14.97 µM after 24 hours and 6.45 µM after 48 hours. nih.govresearchgate.net These values were considerably lower than those for the standard drug Paclitaxel, which were 49.90 µM and 25.19 µM, respectively. nih.govnih.gov
Furthermore, novel 1,3,5-triazine-based pyrazole derivatives have shown promising anticancer activity against a range of cell lines, including human breast (MCF-7), liver (HepG2), colorectal (HCT116), and prostate (PC-3) cancers. rsc.org Specifically, compounds designated 5f, 5g, and 5h from this series were identified as having particularly potent activity. rsc.org
| Derivative Compound | Cancer Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 µM (24h) | nih.govnih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.45 µM (48h) | researchgate.net |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 μM | nih.gov |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast Cancer) | 81.48 ± 0.89 μM | nih.gov |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | 17 human cancer cell lines | 0.19 µM to 2.99 µM | mdpi.com |
Investigations of Antimicrobial and Antifungal Activities (in vitro)
The antimicrobial and antifungal potential of 3,5-dimethyl-1H-pyrazole derivatives has been explored against a variety of pathogenic microorganisms. These in vitro assays are crucial for identifying new agents to combat infectious diseases.
Antibacterial Activity Several studies have highlighted the antibacterial efficacy of this class of compounds. A derivative, 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b), demonstrated significant activity against the Gram-positive bacteria Bacillus subtilis and Bacillus cereus, with IC50 values of 2.6 µg/mL and 1.2 µg/mL, respectively, which were comparable to the standard antibiotic ampicillin. semanticscholar.org Another compound, 1-(2,6-diethylphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one (6), showed strong effects against three tested pathogens with a Minimum Inhibitory Concentration (MIC) of 15.63 μg/mL. lmaleidykla.lt Newly synthesized 3,5-dimethyl azopyrazole derivatives also showed noteworthy inhibition against E. coli and S. aureus. jocpr.com
| Derivative Compound | Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b) | Bacillus subtilis | IC50 | 2.6 µg/mL | semanticscholar.org |
| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole (5b) | Bacillus cereus | IC50 | 1.2 µg/mL | semanticscholar.org |
| 1-(2,6-diethylphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one (6) | Three tested pathogens | MIC | 15.63 µg/mL | lmaleidykla.lt |
| Three tested pathogens | MBC | 31.25 µg/mL | lmaleidykla.lt | |
| 3,5-dimethyl azopyrazole derivatives (3a, 5a) | E. coli, S. aureus | Remarkable inhibition | jocpr.com |
Antifungal Activity The antifungal properties of pyrazole derivatives have also been established. A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited broad-spectrum antifungal activities. arabjchem.org Compound Y₁₃ from this series was particularly effective against G. zeae, B. dothidea, and F. prolifeatum, with EC50 values of 13.1 mg/L, 14.4 mg/L, and 13.3 mg/L, respectively. arabjchem.org In another study, the isoxazole (B147169) pyrazole carboxylate 7ai showed significant activity against the phytopathogenic fungus Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Additionally, a new series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated potent inhibitory activity against six different Candida species, with MIC values lower than the reference drug fluconazole. mdpi.com
| Derivative Compound | Fungal Strain | Activity Metric (EC50) | Reference |
|---|---|---|---|
| Y₁₃ (pyrazole-4-carboxamide derivative) | G. zeae | 13.1 mg/L | arabjchem.org |
| Y₁₃ (pyrazole-4-carboxamide derivative) | B. dothidea | 14.4 mg/L | arabjchem.org |
| Y₁₃ (pyrazole-4-carboxamide derivative) | F. prolifeatum | 13.3 mg/L | arabjchem.org |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL | nih.gov |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | Six Candida species | Lower MIC than fluconazole | mdpi.com |
Mechanistic Research at Cellular and Molecular Levels (e.g., cell cycle analysis, apoptosis induction in vitro)
To understand the basis of their cytotoxic effects, pyrazole derivatives have been investigated for their impact on fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death).
The highly cytotoxic pyrazole derivative 3f was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. researchgate.netnih.gov This arrest was accompanied by the induction of apoptosis, which was evidenced by an increased level of reactive oxygen species (ROS) and elevated caspase 3 activity. nih.govnih.gov Caspases are key proteases that execute the process of apoptosis.
Another study on a thieno[2,3-c]pyrazole derivative, Tpz-1, confirmed its ability to induce caspase-dependent apoptosis. mdpi.com This was associated with an accumulation of ROS and subsequent disruption of mitochondrial function. mdpi.com Similarly, research on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives pointed towards the involvement of an intrinsic apoptosis pathway, characterized by mitochondrial damage and an increased Bax/Bcl2 ratio. researchgate.net Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) are crucial regulators of mitochondrial-mediated cell death. A review of pyrazole compounds also highlighted a derivative that induces apoptosis by activating caspase-3 and PARP, downregulating Bcl-2, and upregulating BAX and p53. mdpi.com
Some derivatives may induce alternative forms of cell death. For instance, a novel pyrazolo[3,4-h]quinoline derivative was shown to trigger paraptosis, a non-apoptotic form of programmed cell death, in breast cancer cells through the generation of ROS and induction of endoplasmic reticulum (ER) stress. mdpi.com
Enzyme Inhibition Studies (in vitro)
A significant mechanism through which pyrazole derivatives exert their biological effects is the inhibition of specific enzymes that are critical for cell function and proliferation. Various derivatives have been identified as potent inhibitors of several key enzyme targets.
Derivatives of 3-(3,5-dimethyl-1H-pyrazol-1-yl) have been shown to act as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov Other pyrazole-based compounds have been developed as selective inhibitors for specific kinases, which are enzymes that play a central role in cell signaling and growth. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Compound 8a from this series showed an IC50 value of 227 nM against JNK3. nih.gov
In the context of cancer, pyrazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and PI3 kinase. rsc.orgmdpi.com A series of 1,3,5-triazine-based pyrazoles showed potent inhibitory activity against EGFR-tyrosine kinase, with IC50 values for the most active compounds ranging from 229.4 to 395.1 nM. rsc.org Other studies have focused on pyrazoline derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. niscpr.res.inrjpn.org Additionally, N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and assayed as selective inhibitors of monoamine oxidase (MAO-A and MAO-B) isoforms. researchgate.net
| Derivative Compound Class | Enzyme Target | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles (e.g., 8a) | JNK3 | 0.227 µM | nih.gov |
| 1,3,5-triazine-based pyrazoles (e.g., 5h) | EGFR-Tyrosine Kinase | 229.4 nM | rsc.org |
| N-substituted-3,5-diaryl-pyrazolines | COX-2 | Docking score -6.70379 for 6d | niscpr.res.in |
| N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A and MAO-B | Micromolar values | researchgate.net |
| (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)...) derivatives | Tubulin Polymerization | Inhibitory Activity Noted | nih.gov |
Antioxidant Activity Assessments (in vitro)
The capacity of 3,5-dimethyl-1H-pyrazole derivatives to act as antioxidants has been evaluated through various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Antioxidants can neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases.
A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were investigated for their antioxidant potential. researchgate.netresearchgate.net The study found that the antioxidant capacity was dependent on the concentration of the tested compounds. researchgate.net Certain compounds showed significant DPPH radical-scavenging activity, with compound 8 exhibiting 96.64% scavenging at a concentration of 80 mg/mL, and compound 1 showing 77.31% scavenging at the same concentration. researchgate.netresearchgate.net
Other studies on different pyrazole scaffolds, such as 3-(2-naphthyl)-1-phenyl-1H-pyrazole and pyrazol-3-one derivatives, have also confirmed their ability to act as effective free radical scavengers in the DPPH assay. nih.govjournaljpri.com The antioxidant activity of the pyrazole structure is sometimes attributed to the presence of the NH proton. nih.gov
| Derivative Compound | Concentration | DPPH Radical Scavenging Activity (%) | Reference |
|---|---|---|---|
| Compound 8 (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)... derivative) | 80 mg/mL | 96.64% | researchgate.netresearchgate.net |
| Compound 1 (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)... derivative) | 80 mg/mL | 77.31% | researchgate.netresearchgate.net |
| Compound 10 (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)... derivative) | 80 mg/mL | 71.71% | researchgate.netresearchgate.net |
| Compound 3 (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)... derivative) | 80 mg/mL | 58.79% | researchgate.netresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethylpyrazole with a propanal derivative under basic conditions (e.g., triethylamine) can yield the target compound. Key parameters include:
- Temperature : Low temperatures (–20 to –15°C) minimize side reactions, as seen in diazomethane-based syntheses .
- Solvent System : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while purification often uses ethyl acetate/hexane (1:4) via column chromatography .
- Catalyst : Bases like triethylamine facilitate deprotonation and regioselective pyrazole substitution .
Table 1 : Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | –20 to –15°C | Prevents decomposition |
| Reaction Time | 40–48 hours | Ensures completion |
| Solvent | Dichloromethane | Enhances solubility |
Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Recrystallization from 2-propanol may improve purity .
- Characterization :
- NMR : Identify aldehyde proton (δ 9.5–10.0 ppm) and pyrazole protons (δ 6.0–6.5 ppm) .
- Mass Spectrometry : Exact mass (calculated via PubChem data) confirms molecular ion .
- HPLC : Purity >95% with a retention time matching authentic samples .
Advanced Research Questions
Q. When synthesizing this compound, how should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-Technique Validation : Cross-check NMR, IR (aldehyde C=O stretch ~1720 cm⁻¹), and X-ray crystallography (if crystalline) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., oxidation of aldehyde to carboxylic acid) .
Q. What strategies optimize the regioselectivity of pyrazole ring substitution in derivatives of this compound for targeted biological activity?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., carbonyl) at the propanal chain direct substitution to the pyrazole N-1 position .
- Reaction Conditions : Acidic media favor electrophilic substitution at the pyrazole C-4 position .
Table 2 : Substitution Patterns vs. Conditions
| Condition | Preferred Site | Application Example |
|---|---|---|
| Basic (Et₃N) | N-1 | Ligand synthesis |
| Acidic (H₂SO₄) | C-4 | Pharmacophore modification |
Q. How does the aldehyde functional group influence the stability of this compound, and what handling precautions are necessary?
- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Stabilization methods include:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent dimerization .
- Stabilizers : Add 0.1% hydroquinone to inhibit peroxide formation.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Data Contradiction and Mechanistic Analysis
Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?
- Methodological Answer : Common byproducts include:
- Aldol Adducts : From aldehyde self-condensation. Mitigate by using low temperatures and excess pyrazole .
- Oxidation Products : Avoid aerobic conditions; add reducing agents (e.g., NaBH₄) .
Mechanistic Study Tools : - In Situ Monitoring : ReactIR tracks aldehyde consumption and intermediate formation.
- Kinetic Analysis : Determine rate constants for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
